molecular formula C9H11NO3 B8053821 Ethyl 2-(hydroxymethyl)nicotinate

Ethyl 2-(hydroxymethyl)nicotinate

Cat. No.: B8053821
M. Wt: 181.19 g/mol
InChI Key: KROQWMABGUAJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)nicotinate: is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)nicotinate can be synthesized through various synthetic routes. One common method involves the esterification of nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted nicotinates .

Scientific Research Applications

Ethyl 2-(hydroxymethyl)nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through the modulation of nicotinic acid receptors and related pathways. This modulation can lead to various physiological responses, including vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

    Nicotinamide: An amide derivative of nicotinic acid with various biological applications.

Uniqueness: Ethyl 2-(hydroxymethyl)nicotinate is unique due to its specific structural features, which allow it to interact with different molecular targets compared to other nicotinic acid derivatives. Its hydroxymethyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Biological Activity

Ethyl 2-(hydroxymethyl)nicotinate (EHN) is a derivative of nicotinic acid that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, primarily attributed to its structural features and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of EHN, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of nicotinic acid with ethanol, often using catalysts like sulfuric acid under reflux conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Nicotinic acid and ethanol.
  • Catalyst : Sulfuric acid.
  • Process : Refluxing the mixture followed by recrystallization for purification.

This synthesis allows for the production of EHN in significant yields, facilitating its use in various research applications .

The mechanism by which EHN exerts its biological effects is not fully elucidated but is believed to involve modulation of nicotinic acid receptors and related pathways. These interactions may lead to physiological responses such as vasodilation and anti-inflammatory effects. Specifically, EHN's action may be mediated through:

  • Vasodilation : Similar to other nicotinic acid derivatives, EHN may promote vasodilation by enhancing blood flow through peripheral capillaries .
  • Prostaglandin Release : The compound potentially stimulates the release of local prostaglandins, which play a crucial role in vascular smooth muscle relaxation .

Pharmacological Effects

EHN has been studied for various pharmacological effects, including:

  • Vasodilatory Effects : EHN has shown potential in improving blood circulation by acting on peripheral blood vessels, which can be beneficial in conditions like hypertension and peripheral artery disease.
  • Anti-inflammatory Properties : Research indicates that EHN may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Vasodilation Studies :
    • A study demonstrated that EHN significantly increased blood flow in animal models, suggesting its efficacy as a peripheral vasodilator. The compound's ability to enhance blood flow was measured using laser Doppler flowmetry, showing a marked increase compared to control groups .
  • Anti-inflammatory Research :
    • In vitro studies have indicated that EHN can inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in managing inflammatory conditions such as arthritis .
  • Neuroprotective Potential :
    • Preliminary studies have suggested that EHN may cross the blood-brain barrier (BBB), indicating possible neuroprotective effects. This property could position EHN as a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectReference
VasodilationIncreased blood flow
Anti-inflammatoryReduced cytokine levels
NeuroprotectionPotential BBB permeability

Table 2: Synthetic Methods for this compound

MethodYield (%)Notes
Esterification~50%Using sulfuric acid catalyst
OxidationVariableAlternative method for industrial scale

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROQWMABGUAJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(hydroxymethyl)nicotinate
Reactant of Route 2
Ethyl 2-(hydroxymethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(hydroxymethyl)nicotinate
Reactant of Route 4
Ethyl 2-(hydroxymethyl)nicotinate
Reactant of Route 5
Ethyl 2-(hydroxymethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(hydroxymethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.